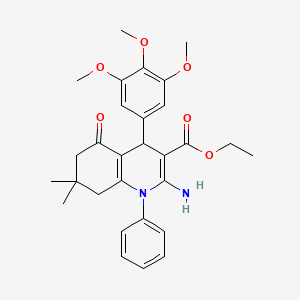![molecular formula C23H19N3O6 B11540996 3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540996.png)
3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is a complex organic compound known for its diverse applications in scientific research. This compound features a hydrazone linkage, a nitrobenzoate ester, and a methylphenoxyacetyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 3-formylphenyl 4-nitrobenzoate under acidic conditions to form the hydrazone linkage. This step is crucial for the formation of the (E)-isomer.
Purification: The final product is purified using recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the condensation reaction, ensuring precise control over reaction conditions.
Continuous Flow Systems: Employing continuous flow systems to enhance the efficiency and scalability of the synthesis process.
Automated Purification: Using automated chromatography systems for large-scale purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Conversion to the corresponding amine derivative.
Substitution: Formation of new ester or amide derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Analytical Chemistry: Employed as a standard in analytical techniques like HPLC and mass spectrometry.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, its hydrazone linkage can interact with enzyme active sites, leading to inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- 3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
Uniqueness
- Functional Groups : The presence of the 4-methylphenoxy group distinguishes it from other similar compounds.
- Reactivity : The specific arrangement of functional groups influences its reactivity and interaction with biological targets.
- Applications : Its unique structure makes it suitable for specific applications in drug development and material science.
Propriétés
Formule moléculaire |
C23H19N3O6 |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
[3-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H19N3O6/c1-16-5-11-20(12-6-16)31-15-22(27)25-24-14-17-3-2-4-21(13-17)32-23(28)18-7-9-19(10-8-18)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+ |
Clé InChI |
NMCKJLLNQMECIS-ZVHZXABRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11540916.png)
![8-methyl-1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B11540921.png)
![2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540924.png)
![4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540927.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)
![3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11540951.png)
![4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol](/img/structure/B11540959.png)
![N-phenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzene-1,4-diamine](/img/structure/B11540963.png)
![N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B11540974.png)
![3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11540979.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate](/img/structure/B11540983.png)
